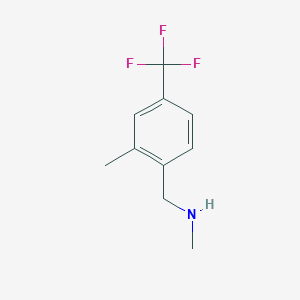![molecular formula C12H14F3NS B8067327 3-[4-[(Trifluoromethyl)thio]phenyl]piperidine](/img/structure/B8067327.png)
3-[4-[(Trifluoromethyl)thio]phenyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-[(Trifluoromethyl)thio]phenyl]piperidine is an organic compound that features a piperidine ring substituted with a phenyl group bearing a trifluoromethylsulfanyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-[(Trifluoromethyl)thio]phenyl]piperidine typically involves the following steps:
Formation of the Phenyl Trifluoromethylsulfanyl Intermediate: This step involves the introduction of the trifluoromethylsulfanyl group to a phenyl ring. One common method is the reaction of a phenyl halide with trifluoromethylthiol in the presence of a base.
Coupling with Piperidine: The phenyl trifluoromethylsulfanyl intermediate is then coupled with piperidine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Types of Reactions:
Oxidation: The trifluoromethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The phenyl ring can be reduced under specific conditions, although this is less common.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be employed in substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced phenyl derivatives.
Substitution Products: Functionalized piperidine derivatives.
Applications De Recherche Scientifique
3-[4-[(Trifluoromethyl)thio]phenyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of trifluoromethyl-containing compounds with biological targets.
Industry: Used in the development of materials with specific properties, such as increased stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of 3-[4-[(Trifluoromethyl)thio]phenyl]piperidine involves its interaction with molecular targets through the trifluoromethylsulfanyl group. This group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with hydrophobic pockets in proteins or other biological molecules. The piperidine ring can also contribute to the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
- 4-{[3-(Trifluoromethyl)phenyl]sulfanyl}aniline
- 3-fluoro-4-[(trifluoromethyl)sulfanyl]phenyl}hydrazine
- 4-(Trifluoromethyl)phenol
Comparison: 3-[4-[(Trifluoromethyl)thio]phenyl]piperidine is unique due to the presence of both the piperidine ring and the trifluoromethylsulfanyl group. This combination imparts distinct chemical and biological properties, such as enhanced lipophilicity and potential for specific interactions with biological targets. In contrast, similar compounds may lack one of these functional groups, resulting in different reactivity and applications.
Propriétés
IUPAC Name |
3-[4-(trifluoromethylsulfanyl)phenyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NS/c13-12(14,15)17-11-5-3-9(4-6-11)10-2-1-7-16-8-10/h3-6,10,16H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOXTSKHVXDHCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
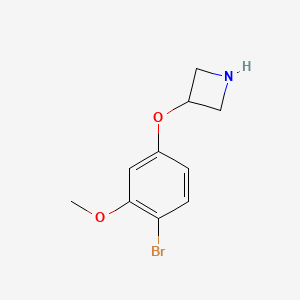
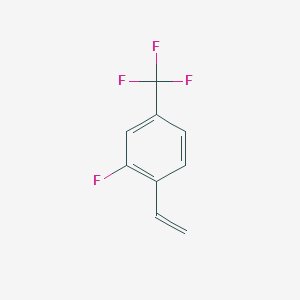

![1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine](/img/structure/B8067284.png)



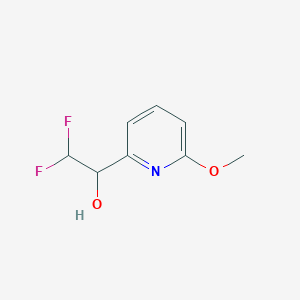
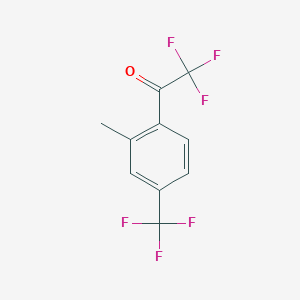
![[1-(2,2,2-Trifluoroethyl)cyclobutyl]methanol](/img/structure/B8067319.png)

![1-[2-(Trifluoromethoxy)phenyl]propan-2-ol](/img/structure/B8067332.png)

